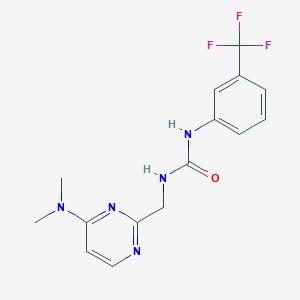

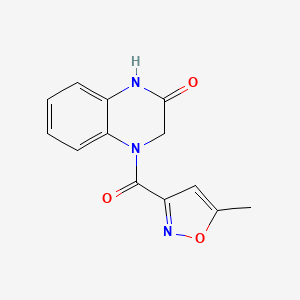

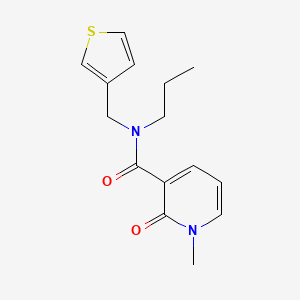

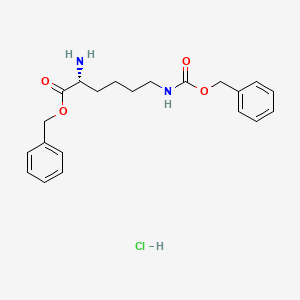

4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

- Anti-Cancer Drug Synthesis : A novel isoxazolquinoxalin derivative, identified for its potential as an anti-cancer drug, was synthesized through a series of chemical reactions. The compound's structure was confirmed using X-ray diffraction and other spectroscopic methods. Docking studies suggested its efficacy against homo sapiens protein, indicating potential anti-cancer activity (N. Abad et al., 2021).

Catalytic Applications

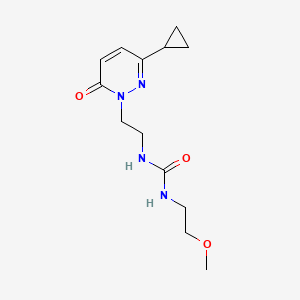

- Catalytic Hydrogenation : Research on molybdenum complexes revealed new modes of coordination for aromatic heterocyclic nitrogen compounds, including quinoxaline, facilitating catalytic hydrogenation of these compounds. This work highlights the compound's role in catalysis and synthetic chemistry (G. Zhu et al., 2008).

Environmental and Biodegradation Studies

- Biodegradation of Pharmaceuticals : A study on the biodegradation of sulfamethoxazole, a common antibiotic, revealed that bacteria capable of degrading 3-amino-5-methylisoxazole, a related compound, could be used for bioremediation of contaminated sites. This research underscores the ecological importance of understanding how such compounds interact with and are broken down in the environment (S. Mulla et al., 2018).

Organic Synthesis and Chemical Properties

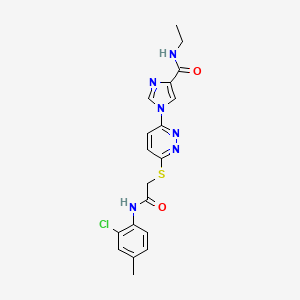

- Synthesis of Amino Sugars : The synthesis of amino sugars via isoxazolines, including processes to create D-allosamine, showcases the versatility of isoxazole derivatives in organic synthesis. This research contributes to the field of carbohydrate chemistry and the development of new synthetic routes (V. Jäger et al., 1990).

Agrochemical and Pharmaceutical Research

- Larvicidal Activity : The photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and their investigation for larvicidal activity against Aedes aegypti larvae demonstrate the potential application of these compounds in agrochemical and pharmaceutical industries. This research highlights the importance of developing new compounds for public health applications (Ana Beatriz S. Sampaio et al., 2023).

Propriétés

IUPAC Name |

4-(5-methyl-1,2-oxazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-8-6-10(15-19-8)13(18)16-7-12(17)14-9-4-2-3-5-11(9)16/h2-6H,7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFGSTGSFCYNFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2757880.png)

![ethyl 2-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2757886.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-benzylsulfanylethanone](/img/structure/B2757890.png)

![8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2757894.png)

![N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2757895.png)